Product packaging for 2-(2,3-Dichlorophenyl)butanoic acid(Cat. No.:)

2-(2,3-Dichlorophenyl)butanoic acid

Cat. No.: B13075749
M. Wt: 233.09 g/mol
InChI Key: HJNHHNWJOIGZLQ-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry Research

2-(2,3-Dichlorophenyl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid moiety attached to a 2,3-dichlorinated phenyl group. The presence of the chlorine atoms on the aromatic ring significantly influences the compound's electronic properties, reactivity, and potential applications. In organic synthesis, compounds of this nature can serve as valuable intermediates or building blocks for the construction of more complex molecular architectures. The carboxylic acid functional group provides a reactive site for a variety of chemical transformations, including esterification, amidation, and reduction, while the dichlorophenyl group can be modified through various cross-coupling reactions.

The specific positioning of the chlorine atoms at the 2 and 3 positions of the phenyl ring creates a distinct steric and electronic environment compared to other dichlorophenyl isomers. This unique arrangement can impact the compound's interaction with biological targets or its behavior in chemical reactions, making it a subject of interest for researchers exploring structure-activity relationships.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
Appearance Varies (often a solid)
Boiling Point Not well-documented
Melting Point Not well-documented
Solubility Generally soluble in organic solvents

Note: Physical properties such as boiling and melting points can vary depending on the purity of the compound and the experimental conditions under which they are measured. The data presented here is based on theoretical calculations and available information.

Historical Perspectives on Related Dichlorophenyl Butanoic Acid Research

Research into dichlorophenyl-substituted carboxylic acids is not a new endeavor. Historically, the synthesis and investigation of related compounds have been driven by various scientific interests. For instance, studies on different isomers, such as those involving 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, have explored their potential in the preparation of novel heterocyclic compounds.

In one line of research, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) was shown to yield the corresponding butanoic acid derivative. researchgate.net This butanoic acid was then utilized as a precursor to synthesize various pyridazinone derivatives. researchgate.net Further chemical modifications of these pyridazinones led to the creation of a library of new compounds with potential biological activities. researchgate.net These historical studies on related dichlorophenyl butanoic acid structures have laid the groundwork for understanding the reactivity and potential utility of this class of compounds, providing valuable context for contemporary research on specific isomers like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O2 B13075749 2-(2,3-Dichlorophenyl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

HJNHHNWJOIGZLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,3 Dichlorophenyl Butanoic Acid

Retrosynthetic Analysis and Key Disconnections for 2-(2,3-Dichlorophenyl)butanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, two primary disconnections are considered logical and efficient.

The first key disconnection is at the Cα-Aryl bond, which separates the butanoic acid moiety from the dichlorophenyl ring. This leads to a synthon of a 2,3-dichlorophenyl anion or a related organometallic species and an electrophilic four-carbon carboxylic acid synthon. A second logical disconnection is at the Cα-Cβ bond of the butanoic acid side chain, which would involve the alkylation of a 2,3-dichlorophenylacetic acid derivative. A third approach involves a disconnection of the carboxylic acid group itself, often through a precursor like a nitrile.

These retrosynthetic strategies suggest that feasible starting materials would include 1,2-dichlorobenzene (B45396), a derivative of butanoic acid, or 2,3-dichlorobenzaldehyde (B127699). The choice of disconnection will ultimately guide the forward synthesis.

Conventional Chemical Synthesis Routes to this compound

Conventional synthesis of this compound typically involves a multi-step process that builds the molecule in a linear fashion.

The construction of the butanoic acid portion of the molecule can be achieved through several classical organic reactions. One common method is the malonic ester synthesis. This would involve the alkylation of diethyl malonate with an ethyl halide, followed by reaction with 2,3-dichlorobenzyl bromide. Subsequent hydrolysis and decarboxylation would yield the desired butanoic acid structure.

Another approach is the direct alkylation of the enolate of a propanoic acid ester with 2,3-dichlorobenzyl halide. This method is often efficient but can sometimes be challenging to control in terms of dialkylation.

A third method involves the use of a Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound, in this case, 2,3-dichlorobenzaldehyde, in the presence of zinc to form a β-hydroxy ester, which can then be dehydrated and reduced to form the butanoic acid scaffold.

The 2,3-dichlorophenyl group can be introduced at various stages of the synthesis. One of the most direct methods is to start with a pre-functionalized dichlorophenyl compound. For instance, 2,3-dichlorobenzaldehyde can be used as a starting material. chemicalbook.com This can be converted to 2,3-dichlorobenzyl alcohol via reduction, which is then halogenated to form 2,3-dichlorobenzyl halide. This halide can then be used to alkylate a suitable nucleophile, such as the enolate of diethyl ethylmalonate.

Alternatively, a Friedel-Crafts acylation of 1,2-dichlorobenzene with butyryl chloride could be envisioned. However, this reaction may suffer from poor regioselectivity, leading to a mixture of isomers. A more controlled approach would be to use a pre-existing dichlorophenyl building block.

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. researchgate.net Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the choice of base or catalyst. For instance, in an alkylation step, the choice of a non-nucleophilic base is crucial to prevent side reactions. The temperature must also be carefully controlled to ensure the kinetic enolate is formed, leading to the desired product.

Below is a table illustrating a hypothetical optimization of the alkylation of a propanoate enolate with 2,3-dichlorobenzyl bromide:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1LDATHF-78275
2NaHDMF0460
3KHMDSToluene (B28343)-78282
4LDATHF0268
5KHMDSToluene-60278

This table is for illustrative purposes and represents a typical optimization study.

From this hypothetical data, KHMDS in toluene at -78 °C would be the optimal conditions for this particular step.

Asymmetric and Stereoselective Synthesis of Enantiomers of this compound

Since the α-carbon of this compound is a stereocenter, the synthesis can be designed to produce a specific enantiomer. This is particularly important in pharmaceutical applications where often only one enantiomer is biologically active.

A powerful method for asymmetric synthesis is the use of a chiral auxiliary. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov For the synthesis of a specific enantiomer of this compound, an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be employed.

The synthesis would proceed as follows:

The chiral auxiliary is first acylated with propionyl chloride to form an N-acyloxazolidinone.

This intermediate is then deprotonated with a suitable base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

The enolate is then alkylated with 2,3-dichlorobenzyl bromide. The steric hindrance from the chiral auxiliary directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.

Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the desired enantiomerically enriched this compound.

The efficiency of this approach is demonstrated in the high diastereomeric excess (d.e.) that can be achieved, often exceeding 95%.

StepReactantsReagentsProductDiastereomeric Excess (d.e.)
1. Acylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Propionyl chloriden-BuLi, THFN-Propionyl-4-methyl-5-phenyl-2-oxazolidinoneN/A
2. AlkylationN-Propionyl-4-methyl-5-phenyl-2-oxazolidinone, 2,3-Dichlorobenzyl bromideLDA, THF, -78 °CAlkylated N-acyloxazolidinone>95%
3. CleavageAlkylated N-acyloxazolidinoneLiOH, H₂O₂(R)-2-(2,3-Dichlorophenyl)butanoic acid>95%

This table illustrates a typical chiral auxiliary-mediated synthesis.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, aiming to produce a single enantiomer from achiral or racemic precursors. youtube.com This is often achieved using chiral catalysts that create a chiral environment, directing the reaction towards the formation of one enantiomer over the other. pressbooks.pub For the synthesis of 2-arylalkanoic acids, such as this compound, several asymmetric catalytic approaches have been developed.

One notable method is the asymmetric hydrogenation of prochiral precursors. For instance, the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids can yield 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess (85.4−91.8% ee) using a Ruthenium catalyst complexed with a chiral ligand like SunPhos. acs.org Although this provides a hydroxylated analog, subsequent chemical modifications could potentially lead to the desired butanoic acid.

Another significant strategy is the asymmetric Michael addition. A practical method for the asymmetric addition of arylboronic acids to α,β-unsaturated carbonyl compounds has been developed using an in situ generated chiral rhodium-BINAP-based catalyst. nih.gov This approach allows for substantial reductions in the amounts of both the boronic acid and the catalyst required while maintaining high levels of enantioselectivity. nih.gov Organocatalysis also offers powerful tools for stereoselective Michael additions of arylacetic acid derivatives to electron-deficient alkenes, enabling the efficient construction of stereogenic carbon-carbon bonds. thieme-connect.de

The table below summarizes key catalysts and their applications in the asymmetric synthesis of related compounds.

Catalyst TypeLigand/CatalystReaction TypeSubstrate ClassProduct ClassEnantiomeric Excess (ee)
RutheniumSunPhosAsymmetric Hydrogenation(E)-2-oxo-4-arylbut-3-enoic acids2-hydroxy-4-arylbutanoic acids85.4-91.8%
RhodiumBINAPAsymmetric Michael Additionα,β-unsaturated carbonyls & arylboronic acidsChiral carbonyl compoundsHigh
OrganocatalystCinchona alkaloids, Prolinol ethersAsymmetric Michael AdditionArylacetic acid derivatives & electron-deficient alkenesChiral 1,5-dicarbonylsHigh

This table is generated based on data from asymmetric synthesis of related 2-arylalkanoic acids and may not be specific to this compound.

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.

A general method for the kinetic resolution of racemic α-arylalkanoic acids involves asymmetric esterification. elsevierpure.com This can be achieved using achiral alcohols, a carboxylic anhydride, and a chiral acyl-transfer catalyst. elsevierpure.com For example, a modified benzotetramisole-type catalyst has been shown to be effective. elsevierpure.com One study demonstrated the effective kinetic resolution of racemic α-arylpropanoic and butanoic acids using bis(9-phenanthryl)methanol as a suitable achiral nucleophile in the presence of (+)-benzotetramisole, which produced optically active esters with high enantiomeric excesses. elsevierpure.com

Enzymatic kinetic resolution represents another powerful approach. Lipases are commonly used for the stereoselective hydrolysis of racemic esters or the esterification of racemic acids. nih.gov For example, the kinetic resolution of racemic Ketoprofen (a 2-arylpropionic acid) vinyl ester was achieved via hydrolysis using a lipase (B570770) from Aspergillus terreus, yielding the (R)-acid with 96% ee. nih.gov Similarly, lipoprotein lipase from Burkholderia sp. has been used for the resolution of α-sulfinyl esters, providing both the unreacted ester and the corresponding carboxylic acid in high enantiomeric purity. nih.gov The parallel kinetic resolution of racemic 2-aryl-propionic and butanoic acids has also been accomplished using quasi-enantiomeric oxazolidin-2-ones, yielding enantiomerically pure products. nih.gov

Resolution MethodCatalyst/ReagentSubstrateOutcome
Asymmetric Esterification(+)-Benzotetramisole / bis(9-phenanthryl)methanolRacemic α-arylbutanoic acidsOptically active esters and unreacted acid with high ee
Enzymatic HydrolysisAspergillus terreus lipaseRacemic Ketoprofen vinyl ester(R)-Ketoprofen (96% ee) and (S)-ester
Parallel Kinetic ResolutionQuasi-enantiomeric oxazolidin-2-onesRacemic 2-arylbutanoic acidsEnantiomerically pure D-labeled products

This table illustrates kinetic resolution techniques applied to related 2-arylalkanoic acids.

Biocatalytic Synthesis of this compound Analogs

Biocatalysis leverages enzymes and whole-cell microorganisms to perform chemical transformations with high selectivity and under mild conditions.

Enzyme-Mediated Transformations and Biotransformations

Enzymes, particularly hydrolases like lipases and proteases, are widely employed for the synthesis of chiral carboxylic acids and their derivatives. pluscommunication.eu These enzymatic reactions are often conducted in organic solvents to resolve racemic mixtures. pluscommunication.eu For instance, a strain of Pseudomonas fluorescens has been identified as a biocatalyst for producing enantiomerically pure 2-arylpropionic acids like ibuprofen (B1674241) and ketoprofen. researchgate.net

The synthesis of chiral aryl alcohols, which are valuable precursors to arylalkanoic acids, can be achieved through the asymmetric bioreduction of the corresponding aryl ketones. magtech.com.cn This transformation is catalyzed by microbial whole cells (both eukaryotic and prokaryotic), purified enzymes, or genetically engineered microorganisms. magtech.com.cn Lipases, such as those from Burkholderia cepacia, are frequently used for the kinetic resolution of racemic arylcarboxylic acid esters via enantioselective hydrolysis. mdpi.com This process yields one enantiomer as the carboxylic acid and leaves the other as the unreacted ester, both with high enantiomeric purity. mdpi.com

Enzyme/MicroorganismEnzyme ClassTransformationSubstrate Class
Pseudomonas fluorescens-Enantioselective synthesis2-Arylpropionic acids
Burkholderia cepacia lipaseHydrolaseKinetic resolution (hydrolysis)Racemic arylcarboxylic acid esters
Various microorganismsOxidoreductaseAsymmetric reductionAryl ketones

This table highlights examples of biocatalysts used for synthesizing chiral 2-arylalkanoic acids and their precursors.

Photobiocatalytic Strategies in Carboxylic Acid Synthesis

Photobiocatalysis merges the selectivity of enzymes with the power of visible light to drive unique chemical reactions. nih.gov A key example relevant to carboxylic acids is the photoenzymatic decarboxylation catalyzed by fatty acid photodecarboxylases (FAPs). nih.gov In this process, the enzyme's flavin cofactor (FAD) is excited by visible light, which then oxidizes the carboxylic acid, leading to decarboxylation and the formation of an alkyl radical. nih.gov While this specific reaction results in the removal of the carboxyl group, the principles of photobiocatalysis are being expanded to new synthetic transformations. The merging of photocatalysis with biocatalysis can enable reactions that are not accessible to either catalytic system alone, providing new avenues for the synthesis of complex molecules under mild conditions. nih.gov

Mechanistic Insights into Biocatalytic Pathways

Understanding the mechanisms of biocatalytic reactions is crucial for optimizing existing processes and designing new ones. For hydrolase-catalyzed resolutions, molecular modeling is a key tool. mdpi.com It can reveal how different enantiomers bind to the enzyme's active site, explaining the observed enantioselectivity. mdpi.com For example, modeling of the tetrahedral intermediates formed during the hydrolysis of arylcarboxylic acid esters by Burkholderia cepacia lipase showed distinct binding modes for each enantiomer, accounting for the high selectivity. mdpi.com

In other enzyme systems, detailed mechanistic studies have uncovered novel transformations. For instance, the enzyme ToyM, a nitrile synthetase, converts a carboxylic acid to a nitrile in a single enzyme. nih.govnih.gov The mechanism involves the initial ATP-dependent adenylation of the carboxylic acid, which activates it. This is followed by reaction with ammonia (B1221849) to form an amide intermediate, which is then dehydrated in a second ATP-dependent step to yield the final nitrile product. nih.govnih.gov Such detailed mechanistic understanding allows for the rational engineering of enzymes for new synthetic applications. mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of a molecule like this compound can lead to more sustainable and efficient manufacturing.

Key principles include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net For example, catalytic hydrogenation has a 100% atom economy in principle, whereas many classical stoichiometric reactions generate significant waste.

Use of Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net For instance, replacing carcinogenic solvents like benzene (B151609) with greener alternatives such as glucose in the synthesis of adipic acid is a prime example. researchgate.net

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. researchgate.net

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. mdpi.com Water is an ideal green solvent, and other options include supercritical fluids or solvent-free reaction conditions.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled. researchgate.net Both chemical catalysts and biocatalysts (enzymes) are central to green chemistry. Enzymes are particularly advantageous as they often eliminate the need for protecting groups, simplifying synthetic sequences. researchgate.net

In the context of synthesizing this compound, applying green chemistry could involve developing a catalytic asymmetric route to avoid a resolution step (improving yield and reducing waste), using enzymes to perform key transformations in aqueous media, and selecting solvents that are recyclable and have a lower environmental impact. mdpi.com

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in chemical synthesis, as it can influence reaction rates, equilibria, and product selectivity. In syntheses leading to arylalkanoic acids, which may involve steps like Grignard reactions or nucleophilic substitutions, the solvent's properties are paramount.

Traditional syntheses often rely on volatile organic compounds (VOCs) such as diethyl ether or tetrahydrofuran (B95107) (THF), especially for reactions involving organometallic reagents like Grignard reagents. leah4sci.comlibretexts.org While effective at stabilizing the reagent, these solvents are highly flammable and pose environmental and safety risks. leah4sci.com Modern approaches seek to replace these with greener alternatives.

Alternative Reaction Media:

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green solvents. tubitak.gov.trmdpi.combohrium.com For a reaction like the alkylation of a carboxylic acid salt with an alkyl halide, an ionic liquid could provide a non-volatile medium, potentially increasing reaction rates and simplifying product isolation. tubitak.gov.tr

Deep Eutectic Solvents (DESs): Similar to ILs, DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. rsc.orgrsc.org They are often biodegradable, non-toxic, and prepared from inexpensive starting materials like choline (B1196258) chloride and urea. rsc.org Their ability to dissolve a wide range of organic and inorganic species could be leveraged in the multistep synthesis of this compound.

The following table outlines a comparison of potential solvents for a key synthetic step, such as the carboxylation of a Grignard reagent derived from 1-(1-bromoethyl)-2,3-dichlorobenzene.

Solvent/MediumTypeKey AdvantagesPotential Disadvantages
Diethyl EtherAprotic EtherExcellent for Grignard reagent stability. leah4sci.comHighly volatile and flammable; peroxide formation risk.
Tetrahydrofuran (THF)Aprotic EtherBetter solvating power than ether, especially for less reactive halides. leah4sci.comHigher boiling point makes removal difficult; also volatile and flammable.
Ionic Liquid (e.g., [BMIM][BF4])AlternativeNon-volatile, recyclable, can enhance reaction rates. tubitak.gov.trHigh cost, potential toxicity, may be difficult to separate from product.
Deep Eutectic Solvent (e.g., Choline Chloride:Urea)AlternativeBiodegradable, low cost, sustainable. rsc.orgCan be viscous, stability with highly reactive reagents may be an issue.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Many classical synthetic routes exhibit poor atom economy, generating significant chemical waste.

A traditional approach to synthesizing this compound might involve a malonic ester synthesis. wikipedia.orgnrochemistry.comorganicchemistrytutor.com This method, while reliable, has inherently low atom economy due to the use of a malonic ester template that is later removed via decarboxylation. wikipedia.orgmasterorganicchemistry.com

Hypothetical Atom Economy Comparison:

Route A: Malonic Ester Synthesis: This route involves reacting 1-(chloromethyl)-2,3-dichlorobenzene with diethyl malonate, followed by alkylation with methyl iodide, hydrolysis, and decarboxylation. The process generates significant waste from the malonate backbone and stoichiometric base.

Route B: Direct Asymmetric Carboxylation: A more advanced strategy would involve the direct catalytic addition of a carboxyl group. For instance, a palladium-catalyzed carboxylation of a precursor like 1-(1-chloroethyl)-2,3-dichlorobenzene using carbon monoxide (CO) would be highly atom-economical.

The table below provides a theoretical comparison of the atom economy for these two pathways.

Synthetic RouteKey ReagentsKey ByproductsTheoretical Atom Economy (%)
A: Malonic Ester Synthesis Diethyl malonate, Sodium ethoxide, 1-(chloromethyl)-2,3-dichlorobenzene, Methyl iodide, HCl/H₂OEthanol, NaCl, CO₂, H₂O< 50%
B: Direct Catalytic Carboxylation 1-(1-chloroethyl)-2,3-dichlorobenzene, Carbon Monoxide (CO), CatalystMinimal (catalyst is recycled)> 80%

Waste minimization is directly linked to atom economy. By choosing reactions that maximize the incorporation of starting materials into the product, the generation of byproducts is inherently reduced. Furthermore, employing catalytic rather than stoichiometric reagents minimizes waste streams and simplifies purification processes.

Sustainable Catalysis in Synthesis

Catalysis is a powerful tool for developing sustainable synthetic methods. Catalysts lower the activation energy of a reaction without being consumed, allowing for milder reaction conditions, higher selectivity, and reduced waste.

Key Catalytic Strategies:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture by simple filtration and can often be recycled and reused multiple times. researchgate.netacs.org For a potential Friedel-Crafts acylation step to build the carbon skeleton (e.g., acylating 1,2-dichlorobenzene with butanoyl chloride), a traditional Lewis acid like AlCl₃ is used in stoichiometric amounts and generates significant aqueous waste. A reusable solid acid catalyst, such as a zeolite or a sulfonic acid-functionalized resin, would represent a much greener alternative. researchgate.net

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a major field in asymmetric synthesis. researchgate.netmdpi.com To produce an enantiomerically pure form of this compound, a chiral organocatalyst could be used in a key bond-forming step, such as an asymmetric Michael addition or an alkylation. These catalysts are often less sensitive to air and moisture than metal-based catalysts. consensus.app

Recyclable Chiral Catalysts: Combining the benefits of enantioselective catalysis with recyclability is a primary goal. Chiral catalysts can be immobilized on solid supports (like silica (B1680970) or polymers) or designed for recovery through methods like phase separation using ionic liquids. consensus.appnih.gov For instance, a chiral phosphine (B1218219) ligand for an asymmetric hydrogenation or a proline-derived catalyst for an alpha-alkylation could be anchored to a polymer backbone, facilitating its reuse over multiple cycles. researchgate.netnih.gov

The following table contrasts traditional and sustainable catalysts for a hypothetical key synthetic transformation.

Reaction StepTraditional CatalystSustainable CatalystKey Advantages of Sustainable Option
Friedel-Crafts Acylation Aluminum Chloride (AlCl₃) (Stoichiometric)Zeolites, Sulfonated Resins (Catalytic)Reusable, eliminates halogenated waste, milder conditions. researchgate.net
Asymmetric Reduction of Ketone Stoichiometric chiral reducing agentRu- or Rh-complex with chiral ligand (e.g., BINAP)High turnover, excellent enantioselectivity, low catalyst loading. nih.govnih.gov
Asymmetric Alkylation Chiral auxiliary (stoichiometric, requires attachment/removal)Chiral Phase-Transfer Catalyst or supported Proline derivativeCatalytic amount, no protection/deprotection steps needed, potential for recycling. researchgate.net

By integrating these advanced methodologies, the synthesis of this compound can be transformed from a classical, multi-step process into a more efficient, cost-effective, and environmentally responsible operation.

Chemical Reactivity and Transformation Mechanisms of 2 2,3 Dichlorophenyl Butanoic Acid

Mechanistic Investigations of 2-(2,3-Dichlorophenyl)butanoic Acid Reactions

While specific mechanistic studies focused exclusively on this compound are not widely available, the mechanisms of its expected reactions can be inferred from extensive studies on general carboxylic acids and related compounds. rsc.org

The reactions of the carboxyl group proceed through well-understood intermediates.

Esterification (Fischer Mechanism): The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack. libretexts.orglibretexts.org The alcohol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate . khanacademy.orgwikipedia.org Subsequent proton transfers and the elimination of a water molecule yield the final ester product. libretexts.org

Amidation (DCC-mediated): In DCC-mediated amidation, the carboxylic acid adds to the carbon-nitrogen double bond of DCC, forming a highly reactive O-acylisourea intermediate . khanacademy.orglibretexts.org This intermediate is an excellent leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon and displacing the dicyclohexylurea leaving group to form the amide. khanacademy.org

Decarboxylation: For the limited cases where decarboxylation occurs via a cyclic mechanism (e.g., in β-keto acids), the reaction proceeds through a six-membered cyclic transition state involving the carboxyl hydrogen and the β-carbonyl oxygen, which facilitates the elimination of CO2 and formation of an enol intermediate. masterorganicchemistry.com As this compound lacks this β-carbonyl structure, this low-energy pathway is not available. libretexts.org

Specific kinetic data for reactions of this compound are not documented in the searched literature. However, general principles apply.

Esterification: The rate of Fischer esterification is dependent on the concentration of the reactants and the catalyst. Steric hindrance significantly affects the reaction rate. msu.edu Bulky groups near the reaction center, either on the carboxylic acid or the alcohol, will slow the reaction by impeding the formation of the required tetrahedral intermediate. msu.edu

Amidation: The rate of DCC-mediated amidation is generally fast at room temperature and is influenced by the nucleophilicity of the amine and the solvent used.

General Considerations: The rate of any reaction involving this molecule would be influenced by factors such as temperature, solvent polarity, and the presence of catalysts. For reactions at the phenyl ring, the electronic effects of the substituents are paramount. The two electron-withdrawing chlorine atoms significantly decrease the rate of electrophilic substitution while being a prerequisite for potential, albeit difficult, nucleophilic substitution.

Derivatization and Functionalization of this compound

Derivatization of this compound primarily involves transformations of the carboxylic acid group to alter the molecule's physical and chemical properties or to prepare it for specific applications, such as analytical detection. researchgate.net The reactions of esterification and amidation are key methods for its functionalization. khanacademy.org

Creating ester derivatives can modify the compound's volatility and solubility. For instance, conversion to a methyl or ethyl ester could be used for analysis by gas chromatography. Amide derivatives introduce a new point of diversity, allowing for the attachment of various amine-containing fragments to the molecule. These derivatization reactions are foundational in synthetic chemistry for creating libraries of related compounds. mdpi.comontosight.ai

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of this compound is readily converted into ester and amide derivatives through standard organic synthesis protocols. These reactions are cornerstone nucleophilic acyl substitutions, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy (-OR) or an amino (-NRR') group, respectively. vanderbilt.edu

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, to achieve higher yields and milder reaction conditions, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu The resulting acyl chloride is then reacted with the desired alcohol to furnish the ester. This two-step process is highly efficient for a wide range of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules.

Amidation: The synthesis of amides from this compound follows a similar strategy. While direct reaction with an amine is possible, it is often slow and requires high temperatures. A more common and efficient method involves the initial conversion of the carboxylic acid to its acyl chloride. vanderbilt.edu This activated intermediate readily reacts with primary or secondary amines to form the corresponding N-substituted amides in high yields. This method provides a robust platform for introducing a vast array of functionalities into the final molecule by varying the amine component. acs.org

The table below illustrates potential ester and amide derivatives that can be synthesized from this compound using these standard methods.

ReactantDerivative ClassProduct Name
MethanolEsterMethyl 2-(2,3-dichlorophenyl)butanoate
EthanolEsterEthyl 2-(2,3-dichlorophenyl)butanoate
IsopropanolEsterIsopropyl 2-(2,3-dichlorophenyl)butanoate
Ammonia (B1221849)Primary Amide2-(2,3-Dichlorophenyl)butanamide
DiethylamineTertiary AmideN,N-Diethyl-2-(2,3-dichlorophenyl)butanamide
AnilineSecondary AmideN-Phenyl-2-(2,3-dichlorophenyl)butanamide

Formation of Heterocyclic Compounds Incorporating the Butanoic Acid Core

The butanoic acid framework serves as a key building block for the synthesis of various heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the carbon chain and carboxylic acid function can be incorporated into new ring structures, significantly altering the molecule's three-dimensional shape and chemical properties.

A prominent example of this is the formation of pyridazinone derivatives. Research on structurally related compounds, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, demonstrates that reaction with hydrazines (like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine) leads to the formation of a six-membered dihydropyridazinone ring. mdpi.comresearchgate.net This transformation involves the condensation of the hydrazine with a ketone and subsequent cyclization with the carboxylic acid moiety.

These pyridazinone cores can be further elaborated into more complex, fused heterocyclic systems. For instance, treatment of a pyridazinone derivative with phosphorus oxychloride (POCl₃) can yield a chloropyridazine intermediate. mdpi.comresearchgate.net This chloro-substituted heterocycle is a versatile precursor for subsequent reactions. It can undergo nucleophilic substitution with various nucleophiles or be used in condensation reactions to build fused rings. Examples of further transformations include: mdpi.comresearchgate.net

Thienopyrimidopyridazines: Reaction of the chloropyridazine intermediate with 2-amino-3-carbethoxy-4,5-dimethylthiophene results in a fused three-ring system, 7-(3,4-dichlorophenyl)-2,3-dimethyl-4H-thieno-[2′,3′:4,5]pyrimido-[1,2-b]pyridazin-4-one. mdpi.comresearchgate.net

Tetrazolopyridazines: Reaction with sodium azide (B81097) in dimethylformamide allows for the construction of a tetrazole ring fused to the pyridazine (B1198779) core, yielding 6-(3,4-dichlorophenyl) acs.orgmdpi.comCurrent time information in Bangalore, IN.mdpi.comtetrazolo[1,5-b]pyridazine. mdpi.comresearchgate.net

Pyridazinoquinazolines: Heating the chloro-intermediate with anthranilic acid can lead to the formation of a 2-(3,4-dichlorophenyl)-10H-pyridazino(6,1-b)quinazolin-10-one structure. mdpi.comresearchgate.net

The table below summarizes the formation of these representative heterocyclic systems from a butanoic acid precursor.

Starting Material TypeReagent(s)Resulting Heterocyclic Core
Dichlorophenyl butanoic acid derivativeHydrazine HydrateDihydropyridazinone
Chloropyridazine derivative2-Amino-3-carbethoxy-thiopheneThieno[2',3':4,5]pyrimido[1,2-b]pyridazine
Chloropyridazine derivativeSodium Azide (NaN₃)Tetrazolo[1,5-b]pyridazine
Chloropyridazine derivativeAnthranilic AcidPyridazino(6,1-b)quinazoline

Strategic Modifications for Structure-Activity Relationship Studies

Strategic chemical modifications of this compound are essential for conducting structure-activity relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry where derivatives of a lead compound are systematically synthesized and tested to understand how specific structural features influence their biological activity. The goal is to identify the key pharmacophoric elements and optimize properties like potency, selectivity, and metabolic stability.

The synthetic transformations described in the preceding sections form the basis of SAR-driven modifications:

Ester and Amide Scans: The conversion of the carboxylic acid to a library of esters and amides (as detailed in 3.3.1) is a classic SAR strategy. By varying the alkyl group of the ester or the substituents on the amide nitrogen, researchers can probe the steric and electronic requirements of a biological target. For example, changing from a small methyl ester to a bulkier isopropyl ester can determine if a binding pocket has available space. Similarly, a series of amides can explore hydrogen bonding capabilities and lipophilicity. researchgate.net

Heterocyclic Scaffolding: The formation of rigid heterocyclic structures (as detailed in 3.3.2) from the flexible butanoic acid chain is a powerful strategy to lock the molecule into specific conformations. This reduces the entropic penalty upon binding to a target and can lead to a significant increase in potency and selectivity. Synthesizing a variety of heterocyclic cores (e.g., pyridazinones, tetrazoles) allows for the exploration of different spatial arrangements of the dichlorophenyl group relative to other functionalities. mdpi.comresearchgate.net

Phenyl Ring Substitution: While the parent compound is 2,3-dichloro substituted, SAR studies would often involve synthesizing analogues with different substitution patterns on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, monofunctional, or other halogen substitutions). This helps to determine the optimal electronic and steric profile of the aromatic ring for target engagement.

The following table outlines how specific modifications can be used to investigate key molecular properties in an SAR study.

Modification StrategyExample DerivativeRationale for SAR
Varying Ester Chain LengthMethyl, Ethyl, Propyl estersProbes size of lipophilic binding pocket
Modifying Amide SubstituentsPrimary, secondary, tertiary amidesExplores hydrogen bond donor/acceptor capacity and steric tolerance
Introducing Aromatic AmidesN-Phenyl amideIntroduces potential for π-π stacking interactions
Core CyclizationPyridazinone derivativeRestricts conformational flexibility; introduces new H-bonding sites
Fused Ring ElaborationThienopyrimidopyridazine derivativeDrastically alters molecular shape, size, and rigidity to explore new binding modes

Advanced Spectroscopic and Crystallographic Characterization of 2 2,3 Dichlorophenyl Butanoic Acid

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides unparalleled insight into the molecular framework of a compound. Through the interaction of electromagnetic radiation with the molecule, techniques like NMR, vibrational spectroscopy, and mass spectrometry allow for a detailed mapping of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(2,3-Dichlorophenyl)butanoic acid is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would show a complex multiplet pattern for the three protons on the dichlorophenyl ring. The proton at the chiral center (C2) would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene group protons of the butyl chain would likely present as a complex multiplet, while the terminal methyl group would be a triplet. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield.

Carbon-13 (¹³C) NMR Spectroscopy: A ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. For this compound, ten distinct signals are anticipated: six for the aromatic carbons (two of which are substituted with chlorine), one for the carboxyl carbon, and three for the aliphatic carbons of the butanoic acid chain. The chemical shifts would be characteristic of their electronic environments, with the carboxyl and chlorine-bearing aromatic carbons appearing most downfield.

Two-Dimensional (2D) NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton coupling relationships, for instance, confirming the connectivity between the methyl, methylene, and methine protons of the butanoyl chain. HMBC would identify long-range (2-3 bond) correlations between protons and carbons, solidifying the link between the phenyl ring and the butanoic acid moiety.

While specific experimental data is not widely published, the expected NMR data based on the compound's structure is summarized below.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H 10.0 - 12.0 Broad Singlet -COOH
¹H 7.2 - 7.6 Multiplet Aromatic CH
¹H ~3.8 Triplet -CH(Ar)-
¹H ~1.9 Multiplet -CH₂-
¹H ~0.9 Triplet -CH₃
¹³C 175 - 180 Singlet C=O
¹³C 130 - 140 Singlet Aromatic C-Cl & C-C
¹³C 125 - 130 Singlet Aromatic C-H
¹³C ~50 Singlet -CH(Ar)-
¹³C ~25 Singlet -CH₂-

Note: This is a predictive table. Actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ would indicate the C=O (carbonyl) stretch of the acid. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-Cl stretches associated with the dichlorophenyl group would be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. The C=C stretching vibrations of the aromatic ring would produce strong signals around 1600 cm⁻¹. While the O-H stretch is weak in Raman, the C=O stretch gives a moderately intense band. The C-Cl vibrations would also be Raman active, aiding in the structural confirmation.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
O-H stretch (Carboxylic Acid) 2500 - 3300 FTIR Broad, Strong
C-H stretch (Aromatic) 3000 - 3100 FTIR, Raman Medium
C-H stretch (Aliphatic) 2850 - 2960 FTIR, Raman Medium
C=O stretch (Carboxylic Acid) 1700 - 1725 FTIR, Raman Strong (FTIR), Medium (Raman)
C=C stretch (Aromatic) 1450 - 1600 FTIR, Raman Medium (FTIR), Strong (Raman)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₀Cl₂O₂), the molecular ion peak (M⁺) would be a key feature. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. The M⁺, (M+2)⁺, and (M+4)⁺ peaks would appear in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry would allow for the precise determination of the molecular formula.

Common fragmentation pathways in electron ionization (EI-MS) would likely include:

Alpha-cleavage: Loss of the carboxyl group radical (•COOH, 45 Da) or the butanoic acid moiety.

McLafferty Rearrangement: While less common for phenyl-substituted acids, it could potentially occur.

Loss of HCl: Elimination of a hydrogen and a chlorine atom from the molecule.

Cleavage of the Butyl Chain: Fragmentation of the ethyl group (-29 Da) or other parts of the aliphatic chain.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Notes
232/234/236 [C₁₀H₁₀Cl₂O₂]⁺ Molecular ion (M⁺) peak cluster
187/189/191 [C₁₀H₉Cl₂O]⁺ Loss of OH radical
187/189 [C₈H₈Cl₂]⁺ Loss of COOH radical

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported.

Crystal Packing and Intermolecular Interactions in the Solid State

In the solid state, the crystal packing of carboxylic acids, particularly those with aromatic moieties, is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. For this compound, it is expected that the carboxylic acid groups will be the primary drivers of the supramolecular assembly.

Hydrogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of this compound is the formation of hydrogen-bonded dimers via the carboxylic acid functional groups. This is a common and highly stable motif for carboxylic acids in the solid state. In this arrangement, the hydroxyl proton of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic eight-membered ring.

Studies on analogous compounds, such as 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, have consistently shown the presence of supramolecular tapes assembled through a combination of carboxylic acid O-H···O(carbonyl) and amide N-H···O(amide) hydrogen bonds. researchgate.netmdpi.comresearchgate.net While this compound lacks an amide group, the strong tendency of the carboxylic acid to form hydrogen-bonded dimers is a fundamental and expected feature.

A comparative analysis of the crystallographic data for related dichlorophenyl and chlorophenyl derivatives highlights the common packing motifs. For instance, many of these compounds crystallize in centrosymmetric space groups like P2₁/c or P-1, which accommodate the formation of hydrogen-bonded dimers. researchgate.netmdpi.com

Interactive Data Table of Related Compounds:

Compound NameSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
4-[(3,5-dichlorophenyl)carbamoyl]butanoic acidP2₁/c17.23364.960414.3696100.970O-H···O, N-H···O
4-[(2,4-dichlorophenyl)carbamoyl]butanoic acidP-15.01677.926415.207392.060O-H···O, N-H···O
4-[(4-chlorophenyl)carbamoyl]butanoic acidP2₁/c----O-H···O, N-H···O

Absolute Configuration Determination from X-ray Data

This compound is a chiral molecule, possessing a stereocenter at the second carbon of the butanoic acid chain. The determination of the absolute configuration of such a chiral molecule is a critical aspect of its characterization, especially in pharmaceutical and biological contexts. X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

The key to determining the absolute structure lies in the phenomenon of anomalous scattering. When X-rays interact with electrons, a small phase shift occurs, which is dependent on the element and the X-ray wavelength. For a non-centrosymmetric crystal structure, which is a prerequisite for a chiral compound to crystallize in a single enantiomeric form, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are not equal due to these anomalous scattering effects.

The presence of the two chlorine atoms in this compound is advantageous for determining its absolute configuration. Heavier atoms, such as chlorine, produce a more significant anomalous scattering signal compared to lighter atoms like carbon or oxygen, making the differences in the Friedel pairs more pronounced and easier to measure accurately.

The most widely used parameter for reporting the absolute structure is the Flack parameter . researchgate.net This parameter, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomers in the crystal. A Flack parameter close to zero with a small standard uncertainty indicates that the correct absolute configuration has been determined. Conversely, a value close to one suggests that the inverted structure is correct. A value around 0.5 can indicate a racemic twin.

Therefore, if a single crystal of an enantiomerically pure sample of this compound were to be analyzed by X-ray diffraction, the data collected would allow for the refinement of the Flack parameter, leading to a definitive assignment of its absolute configuration as either (R) or (S).

Computational Chemistry and Molecular Modeling of 2 2,3 Dichlorophenyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering deep insights into the electronic structure and energy of molecules. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular properties that govern chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly valued for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized geometry of a molecule, corresponding to the lowest energy arrangement of its atoms.

For 2-(2,3-Dichlorophenyl)butanoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to predict key geometric parameters. These parameters include the lengths of bonds between atoms and the angles formed by these bonds. The calculations would reveal the precise spatial arrangement of the dichlorophenyl ring, the butanoic acid chain, and their relative orientation. The total energy of the optimized structure provides a measure of the molecule's stability.

Table 1: Predicted Geometric Parameters of this compound from a Hypothetical DFT Calculation

Parameter Bond/Atoms Predicted Value
Bond Lengths (Å) C=O 1.21
C-O (hydroxyl) 1.35
C-C (carboxyl) 1.51
C-Cl 1.74
C-C (aromatic) 1.39 - 1.41
**Bond Angles (°) ** O=C-O 123.0
C-C-C (chain) 112.5
C-C-Cl 119.5 - 120.5

| Dihedral Angles (°) | C(aromatic)-C(aromatic)-C(alpha)-C(carboxyl) | ~60 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small energy gap suggests that the molecule can be easily excited, indicating high polarizability and greater chemical reactivity. semanticscholar.org Conversely, a large energy gap implies higher stability and lower reactivity. semanticscholar.org Analysis of the HOMO and LUMO energy levels for this compound would allow for the prediction of its behavior in chemical reactions. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from these energies to further quantify reactivity. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

Parameter Value (eV)
HOMO Energy (E_HOMO) -6.85
LUMO Energy (E_LUMO) -1.20
Energy Gap (ΔE) 5.65
Electronegativity (χ) 4.025
Chemical Hardness (η) 2.825

| Global Electrophilicity (ω) | 2.86 |

Note: The data in this table is illustrative, based on typical values for halogenated aromatic carboxylic acids.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored to represent different potential values, indicating regions that are electron-rich or electron-poor.

For this compound, an MEP map would highlight the electrophilic and nucleophilic regions. Typically, regions of negative potential (shown in red and yellow) are concentrated around electronegative atoms and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the oxygen atoms of the carboxylic acid group. researchgate.net Regions of positive potential (shown in blue) indicate electron-deficient areas, such as the hydrogen atom of the hydroxyl group, which are prone to nucleophilic attack. researchgate.net The chlorine atoms and the phenyl ring would also influence the potential distribution, creating a complex electrostatic landscape that guides intermolecular interactions. researchgate.net

Table 3: Representative Molecular Electrostatic Potential Values at Specific Atomic Sites

Atomic Site Predicted MEP Value (a.u.) Implication
Carbonyl Oxygen (O) -0.060 Strong Nucleophilic Site
Hydroxyl Hydrogen (H) +0.055 Strong Electrophilic Site
Chlorine Atoms (Cl) -0.025 Mildly Nucleophilic Site

| Aromatic Hydrogens (H) | +0.020 | Mildly Electrophilic Site |

Note: The data in this table is illustrative. Negative values indicate electron-rich regions, while positive values indicate electron-poor regions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis type orbitals (acceptors). researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would reveal hyperconjugative interactions that contribute to its stability. Significant interactions would likely be observed, such as the delocalization of lone pair (n) electron density from the oxygen and chlorine atoms to the antibonding (σ) orbitals of adjacent bonds. For example, a key interaction would be the delocalization from the oxygen lone pairs to the C=O π orbital, which is characteristic of carboxylic acids. These delocalizations result in a more dispersed charge and a more stable molecular system. researchgate.net

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for Major Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (O) hydroxyl π* (C=O) ~45.0 n → π*
LP (O) carbonyl σ* (C-O) ~30.0 n → σ*
LP (Cl) σ* (C-C) aromatic ~2.5 n → σ*

| σ (C-H) | σ* (C-C) | ~5.0 | σ → σ* |

Note: The data in this table is hypothetical and illustrates expected hyperconjugative interactions.

Conformational Analysis

Molecules are not static entities but can exist in various spatial arrangements, or conformations, due to rotation around single bonds. libretexts.org Conformational analysis is the study of the energies and stabilities of these different conformations.

The potential energy surface (PES) is a multidimensional surface that maps the energy of a molecule as a function of its geometry. rsc.org By exploring the PES, chemists can identify stable conformers, which correspond to energy minima, and the transition states that connect them. youtube.com

For this compound, the key rotational bonds are between the phenyl ring and the butanoic acid side chain, as well as within the side chain itself. A relaxed PES scan, where the dihedral angle of a specific bond is systematically varied and the energy is calculated at each step, can identify the most stable conformations. The relative stability of these conformers is determined by a combination of steric hindrance between bulky groups (like the chlorine atoms and the ethyl group) and stabilizing electronic interactions. mdpi.com The results would indicate which three-dimensional shapes the molecule is most likely to adopt.

Table 5: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (C_ortho-C_ipso-C_alpha-C_carboxyl) Relative Energy (kcal/mol) Stability Ranking
1 (Global Minimum) ~85° 0.00 Most Stable
2 ~-85° 0.15 Stable

| 3 | ~175° | 2.50 | Less Stable |

Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis.

Torsional Strain and Dihedral Angle Contributions

The conformation of this compound is determined by the rotation around its single bonds, with each rotation having an associated energy profile. The rotation around the bond connecting the phenyl ring to the butanoic acid moiety is particularly significant. The interplay between the bulky chlorine substituents and the carboxylic acid group leads to torsional strain, which is the destabilization that occurs upon bond rotation away from the staggered conformation.

This strain arises from the repulsion between bonding electrons in adjacent atoms. In eclipsed conformations, this repulsion is maximized, leading to a higher energy state. The stability of different conformers is dictated by specific dihedral angles. For instance, in a related molecule, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, X-ray crystallography revealed a significant twist between the amide and phenyl groups, with a C(m)–N–C(p)–C(p) torsion angle of 138.2(2)°. mdpi.com A kink in the molecule's backbone was also noted. mdpi.com Similarly, in another dichlorinated compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, the skeleton shows an anti-conformation with a C—C—C—C(Ph) torsion angle of -174.97(18)°. nih.govnih.gov

For this compound, computational modeling would be required to determine the precise values of its key dihedral angles and the energy barriers for rotation. These angles define the three-dimensional shape of the molecule and its potential for interaction with other molecules.

Table 1: Representative Torsion Angles in Related Dichlorinated Compounds

CompoundTorsion AngleValue (°)Significance
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid mdpi.comC(m)–N–C(p)–C(p)138.2(2)Indicates a significant twist between the phenyl ring and the side chain.
2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol nih.govnih.govC—C—C—C(Ph)-174.97(18)Describes the anti-conformation of the molecular backbone.

Influence of Substituents on Conformational Preferences

The conformational landscape of this compound is heavily influenced by its substituents: the two chlorine atoms on the phenyl ring and the ethyl group at the chiral center. These groups exert both steric and electronic effects that dictate the molecule's preferred three-dimensional arrangement.

Studies on similar molecules, such as various ArN(H)C(=O)(CH₂)₃C(=O)OH derivatives, show considerable conformational flexibility. mdpi.com This flexibility is related to the rotation between the aryl ring and the attached side chain. mdpi.com The chlorine atoms at the 2 and 3 positions of the phenyl ring create a sterically hindered environment. This steric hindrance will restrict rotation around the C(phenyl)-C(butanoic) bond, favoring conformations that minimize the repulsion between the chlorine atoms and the butanoic acid side chain.

Electronically, the chlorine atoms are electron-withdrawing, which can influence the charge distribution across the molecule and affect intermolecular interactions. The substitution pattern is critical; for example, the position and type of halogen substituents on the aromatic ring of SSRIs are recognized as being important for their specificity. wikipedia.org While not a pharmaceutical, this principle highlights the importance of the 2,3-dichloro substitution pattern in defining the molecule's interactions. The specific arrangement of these substituents makes certain rotational isomers (rotamers) more stable than others, and computational energy mapping would be necessary to quantify these preferences.

Intermolecular Interaction Studies

The way individual molecules of this compound pack together in the solid state is governed by a variety of non-covalent intermolecular forces. These interactions determine the crystal structure and ultimately influence physical properties like melting point and solubility.

Hydrogen Bonding Networks and Their Energetics

The most significant intermolecular interaction for this compound is expected to be hydrogen bonding, mediated by its carboxylic acid group. Carboxylic acids are well-known to form strong hydrogen bonds, and they typically form dimeric structures in the solid state. libretexts.org In a pure carboxylic acid, hydrogen bonding can occur between two molecules to produce a dimer. libretexts.org This pairing involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of a second molecule, and vice versa, creating a stable eight-membered ring known as an {…OCOH}₂ synthon. mdpi.comyoutube.com This motif is common and has been observed in the crystal structures of related molecules like 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid. mdpi.com

The molecule possesses one hydrogen bond donor (the -OH group) and multiple acceptor sites (the carbonyl oxygen and the ether-like oxygen in the related isomer 2-(2,3-dichlorophenoxy)butanoic acid). nih.gov The energetics of these bonds are significant; in some molecular crystals, the interaction energy for N-H⋯O hydrogen bonds can be as high as -70.5 kJ mol⁻¹. acs.org While intramolecular hydrogen bonds are also possible in some carboxylic acids, the most common arrangement in simple carboxylic acid crystals is the intermolecular dimer. quora.com The strength of these hydrogen bonds leads to the characteristically high boiling points of carboxylic acids compared to alcohols of similar molecular weight. libretexts.org

Halogen Bonding Interactions

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site on an adjacent molecule. wikipedia.orgnih.gov The chlorine atoms in this compound can act as halogen bond donors. This occurs because the electron density on a covalently bonded halogen is not uniform, creating a region of positive electrostatic potential (a σ-hole) on the side of the halogen opposite to the covalent bond. wikipedia.org

Van der Waals Forces and Dispersion Interactions

Van der Waals forces are a general category of intermolecular forces that include dipole-dipole interactions and London dispersion forces. libretexts.org While weaker than hydrogen or halogen bonds on an individual basis, their cumulative effect is substantial in holding the crystal lattice together. dcu.ie

London dispersion forces, in particular, are present in all molecules and arise from temporary fluctuations in electron density that create transient dipoles. libretexts.org These forces are attractive and their strength increases with the number of electrons and the surface area of the molecule. Given the presence of a phenyl ring and a butanoic acid chain, dispersion interactions will be a significant contributor to the cohesive energy of the this compound crystal. These forces are non-directional and act as a general "glue," filling in the spaces between the more directional hydrogen and halogen bonds to maximize packing efficiency.

Hirshfeld Surface and Fingerprint Plot Analysis of Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance to the nearest atom outside the surface is mapped onto it, providing a detailed picture of intermolecular contacts.

This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. nih.gov For chlorinated organic molecules, these plots can effectively distinguish and quantify the relative contributions of different interactions, such as H⋯H, Cl⋯H, and O⋯H contacts. nih.gov

For example, a Hirshfeld analysis performed on the related compound 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol revealed the percentage contributions of its various surface contacts. nih.gov A similar analysis for this compound would provide quantitative insight into its packing. While no specific study exists for the title compound, the data from analogous structures illustrate the type of information that can be obtained.

Table 2: Representative Contributions to the Hirshfeld Surface from a Related Dichlorinated Compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol

Intermolecular ContactContribution (%)Description
H⋯H47.0%Represents contacts between hydrogen atoms, typically the most abundant due to their presence on the molecular periphery. nih.gov
Cl⋯H19.5%Highlights the importance of interactions involving the chlorine atoms, likely a combination of weak hydrogen bonds and simple van der Waals contacts. nih.gov
C⋯H12.1%Contacts between carbon and hydrogen atoms, contributing to the overall packing. nih.gov
O⋯H-In the example compound, O⋯H interactions are also significant, and for the title compound, these would represent the crucial carboxylic acid hydrogen bonds. nih.gov
F⋯H10.7%Specific to the example compound, but demonstrates the ability to quantify all halogen contacts. nih.gov

By combining these computational techniques, a comprehensive model of the molecular and supramolecular structure of this compound can be developed, providing a deep understanding of its chemical behavior.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations serve as a "computational microscope" to provide detailed insights into the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape, solvation properties, and intramolecular interactions, which are crucial for understanding its chemical behavior and potential interactions in a biological or chemical system. Due to the absence of specific published MD studies on this exact molecule, this section outlines the established methodology and expected findings based on simulations of similar halogenated organic molecules. bioinformaticsreview.comnumberanalytics.comcompchems.com

The process involves setting up a virtual system containing the molecule, simulating the atomic motions based on a chosen force field, and analyzing the resulting trajectory to extract meaningful data. compchems.comscispace.com

System Preparation and Force Field Selection

A critical choice in this stage is the selection of a force field. A force field is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a halogenated organic compound like this compound, this choice is particularly important. Standard force fields may not adequately capture the anisotropic distribution of electron density around the chlorine atoms, a phenomenon known as a "sigma-hole". nih.govnih.gov Therefore, specialized force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), often with specific parametrizations for halogenated compounds, are required. nih.govnih.govambermd.org These force fields may employ virtual particles to better represent the electrostatic potential around the halogens, leading to a more accurate simulation of their non-covalent interactions. nih.govbioexcel.eu

Simulation Protocol: Minimization, Equilibration, and Production

Once the system is prepared, it undergoes a series of steps before the final production simulation. compchems.com

Energy Minimization: The initial system, with randomly placed solvent molecules, may have steric clashes or unfavorable geometries. Energy minimization is performed to relax the system into a local energy minimum, removing these issues. youtube.com

Equilibration: The system is then gradually brought to the desired temperature and pressure. This is typically done in two phases:

NVT Ensemble (Canonical): The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to equilibrate around the solute.

NPT Ensemble (Isothermal-Isobaric): The system is then simulated at constant number of particles (N), pressure (P), and temperature (T). This allows the density of the system to relax to the correct value for the given conditions. compchems.com

Production MD: After equilibration, the production simulation is run for a desired length of time (from nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies over time) is saved for later analysis.

A hypothetical set of simulation parameters for a study of this compound is presented in Table 1.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound
ParameterValue / DescriptionPurpose
Force FieldCHARMM36m with CGenFF for the soluteDescribes the interatomic potentials, crucial for halogenated compounds. nih.govresearchgate.net
Solvent ModelTIP3P WaterExplicitly represents the aqueous environment.
Box TypeCubicDefines the simulation cell with periodic boundary conditions.
Box Size10 Å buffer from the soluteEnsures the solute does not interact with its periodic image.
EnsembleNPT (Isothermal-Isobaric)Maintains constant pressure and temperature, mimicking lab conditions.
Temperature300 KControlled by a Nosé-Hoover thermostat.
Pressure1 barControlled by a Parrinello-Rahman barostat.
Time Step2 fsThe interval between successive steps in the simulation.
Simulation Length200 nsDuration of the production run for data collection.

Analysis of Simulation Trajectories

The raw output of an MD simulation is a trajectory file containing a series of "snapshots" of the system. This trajectory is then analyzed to extract detailed findings.

Conformational Analysis: The butanoic acid chain and the orientation of the dichlorophenyl ring can adopt various conformations. By analyzing the dihedral angles along the molecule's backbone throughout the simulation, one can identify the most stable or populated conformational states. oup.comresearchgate.net This is crucial for understanding the molecule's flexibility and its preferred shapes in solution.

Radial Distribution Functions (RDFs): RDFs describe the probability of finding one atom or group of atoms at a certain distance from another. nih.govnumberanalytics.comlammpstube.com For instance, an RDF between the carboxylic acid's oxygen atoms and the hydrogen atoms of water can reveal the structure of the solvation shell and the extent of hydrogen bonding with the solvent. mdanalysis.orgwikibooks.org Similarly, RDFs involving the chlorine atoms can show how they structure the surrounding water molecules.

Hydrogen Bonding Analysis: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Analyzing the trajectory allows for the quantification of intramolecular hydrogen bonds (e.g., between the carboxylic acid and the phenyl ring) and intermolecular hydrogen bonds with surrounding water molecules. parssilico.comcompchems.comgromacs.org This analysis provides insights into the interactions that stabilize the molecule's structure and its solubility.

Table 2 presents hypothetical research findings that could be derived from such an analysis, illustrating the types of quantitative data a molecular dynamics study would yield.

Table 2: Illustrative Research Findings from a Hypothetical MD Simulation of this compound
Analysis TypeFindingQuantitative Result (Illustrative)
Conformational AnalysisDominant conformer based on the Cα-Cβ bond rotation.Conformer 1 (gauche): 65% occupancy
Conformational AnalysisFlexibility of the phenyl ring relative to the alkyl chain.Average dihedral angle: 75° ± 15°
Radial Distribution FunctionPosition of the first solvation shell around the carboxyl oxygen.Peak at 2.8 Å
Hydrogen BondingAverage number of hydrogen bonds between the solute and water.3.1 ± 0.4
Hydrogen BondingLifetime of the most stable solute-water hydrogen bond.150 ps

2 2,3 Dichlorophenyl Butanoic Acid As a Key Intermediate in Complex Synthesis

Strategic Use in the Synthesis of Pharmaceutical Precursors

The dichlorophenyl moiety is a common feature in a number of pharmacologically active compounds. The specific 2,3-dichloro substitution pattern of 2-(2,3-dichlorophenyl)butanoic acid offers a distinct electronic and steric profile that can be crucial for achieving desired biological activity and selectivity. While extensive public documentation on the direct use of this compound in the synthesis of marketed drugs is limited, its potential as a precursor is evident from research on related compounds. For instance, dichlorophenyl derivatives are integral to the structure of certain anticonvulsant and antidepressant agents.

One notable example of a pharmaceutical that incorporates a 2,3-dichlorophenyl group is Lamotrigine, an anti-epileptic drug. patsnap.com Although the documented synthesis of Lamotrigine typically starts from 2,3-dichlorobenzoyl cyanide, the structural similarity highlights the importance of the 2,3-dichlorophenyl unit in medicinal chemistry. patsnap.com The butanoic acid side chain of this compound provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex side chains or for cyclization reactions to form heterocyclic systems, which are prevalent in many drug scaffolds.

The synthesis of novel pharmaceutical candidates often involves the exploration of diverse chemical space. A patent describes a related compound, 4-[(2,3-dichlorophenyl)amino]-4-oxo-3-(phenylthio)butanoic acid methyl ester, indicating the utility of the 2,3-dichlorophenylamino scaffold in constructing new molecular entities. letopharm.com The carboxylic acid group of this compound can be readily converted into amides, esters, and other functional groups, making it a valuable starting material for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Application as a Building Block in Agrochemical Synthesis

In the field of agrochemicals, halogenated phenyl derivatives are frequently employed to enhance the efficacy and selectivity of herbicides and fungicides. The presence of chlorine atoms on the phenyl ring can significantly influence the compound's biological activity, metabolic stability, and environmental persistence. While specific, large-scale applications of this compound in commercial agrochemicals are not widely reported, its structural motifs are found in known active compounds.

For example, phenoxyalkanoic acids are a well-known class of herbicides. A patented process describes the preparation of γ-(2:4-dichlorophenoxy)butyric acid for use as a selective herbicide. google.com Although this is a different isomer and a phenoxy derivative, it underscores the relevance of dichlorophenyl butyric acid structures in herbicidal applications. The butanoic acid portion of the molecule can mimic natural plant hormones, leading to uncontrolled growth and eventual death of targeted weeds.

The development of new agrochemicals is driven by the need to overcome resistance and to find more environmentally benign solutions. The 2,3-dichloro substitution pattern offers a unique electronic signature that could lead to novel modes of action or improved selectivity profiles compared to more common dichlorophenyl isomers. The carboxylic acid functionality of this compound allows for its incorporation into larger molecules through standard coupling reactions, enabling the synthesis of novel potential herbicides and fungicides for screening and development. Research into butanoic acid derivatives containing a 2,4-dichlorophenyl moiety has also pointed to their potential as fungicides, further suggesting the promise of related structures in crop protection. ontosight.ai

Derivatization for Material Science Applications

The field of material science leverages the unique properties of organic molecules to create advanced materials with tailored functionalities, such as conductivity, liquid crystallinity, or specific optical properties. The rigid, chlorinated aromatic ring of this compound, combined with its flexible butanoic acid chain, provides a structural basis for the design of new materials.

While direct applications of this compound in material science are not extensively documented, the derivatization of this molecule can lead to compounds with interesting properties. For example, the carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones. The presence of the dichlorophenyl group can influence the packing of molecules in the solid state, potentially leading to the formation of liquid crystalline phases.

Environmental Degradation Mechanisms of 2 2,3 Dichlorophenyl Butanoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-(2,3-Dichlorophenyl)butanoic acid, these pathways likely include photochemical degradation, chemical hydrolysis, and oxidative degradation.

Photochemical degradation, or photolysis, is the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic compounds, photolysis can be a significant degradation pathway. The process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.

Research on compounds with similar structures, such as dichlorobenzenes, indicates that UV irradiation can lead to the cleavage of the carbon-chlorine (C-Cl) bond. nih.govdeepdyve.com This process can be enhanced by the presence of photosensitizers in the environment. The primary photochemical reactions for a compound like this compound would likely involve:

Homolytic Cleavage: The C-Cl bond breaks, forming a dichlorophenyl radical and a chlorine radical. These highly reactive species can then participate in a cascade of secondary reactions.

Reductive Dechlorination: In the presence of a hydrogen donor, the chlorine atom can be replaced by a hydrogen atom.

Photo-oxidation: In the presence of oxygen and photosensitizers, highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) can be formed, which can then attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. nih.govdeepdyve.com

A study on the photodegradation of ortho-dichlorobenzene (o-DCB) using a UV/H₂O₂ process identified several intermediates, suggesting a probable degradation pathway. nih.govdeepdyve.com

Table 1: Potential Photochemical Degradation Intermediates of Dichlorinated Aromatic Compounds

Intermediate CompoundPotential Formation PathwayReference
2,3-DichlorophenolHydroxylation of the aromatic ring nih.govdeepdyve.com
3,4-DichlorophenolHydroxylation of the aromatic ring nih.govdeepdyve.com
Formic acidRing cleavage product nih.govdeepdyve.com
Acetic acidRing cleavage product nih.govdeepdyve.com
Oxalic acidRing cleavage product nih.govdeepdyve.com

This data is based on studies of ortho-dichlorobenzene and represents potential, not confirmed, degradation products of this compound.

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. The susceptibility of this compound to hydrolysis would depend on the reactivity of the carboxylic acid group and the carbon-chlorine bonds on the aromatic ring.

The C-Cl bonds on an aromatic ring are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9) due to the strength of the bond, which has some double-bond character from resonance with the benzene (B151609) ring. savemyexams.comphysicsandmathstutor.com Therefore, the hydrolysis of the chlorine substituents is expected to be a very slow process.

The carboxylic acid group itself does not undergo hydrolysis, but it can influence the reactivity of the rest of the molecule. Under certain conditions, esters of carboxylic acids can be hydrolyzed back to the carboxylic acid and an alcohol. physicsandmathstutor.comnih.gov However, for the parent acid, this pathway is not relevant. The rate of hydrolysis for halogenated aliphatic compounds can be influenced by the degree of chlorination and the pH. viu.ca While specific data for this compound is unavailable, general principles suggest that abiotic hydrolysis of the C-Cl bonds would not be a primary degradation pathway under normal environmental conditions.

Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), ozone (O₃), and other reactive oxygen species. These reactions are a key component of the self-purification capacity of aquatic and soil environments.

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, are designed to generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. nih.govdeepdyve.com Studies on dichlorobenzenes have shown that these processes are effective in degrading the aromatic ring. nih.govdeepdyve.com The reaction mechanism likely involves:

Hydroxyl Radical Attack: The electrophilic •OH radical attacks the electron-rich aromatic ring, leading to the formation of hydroxylated intermediates like dichlorophenols. nih.govdeepdyve.com

Ring Opening: Further oxidation leads to the cleavage of the aromatic ring, forming smaller, more biodegradable organic acids such as formic acid, acetic acid, and oxalic acid. nih.govdeepdyve.com

Mineralization: Ultimately, these smaller organic acids can be oxidized to carbon dioxide, water, and chloride ions, representing complete mineralization of the organic compound.

While direct oxidative degradation data for this compound is not available, the principles observed with dichlorobenzenes suggest that it would be susceptible to oxidative degradation, particularly in environments where strong oxidizing agents are present.

Biotransformation Mechanisms in Environmental Systems

Biotransformation is the chemical alteration of a substance by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the degradation of persistent organic pollutants.

Microorganisms have evolved a diverse array of enzymes capable of breaking down complex organic molecules. The biotransformation of chlorinated aromatic compounds like this compound would likely proceed through a series of enzymatic reactions. While specific studies on this compound are lacking, the degradation pathways for other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and chlorobenzenes, are well-documented and provide a strong model. ethz.chnih.gov

The initial step in the aerobic microbial degradation of many chlorinated aromatic compounds is often catalyzed by dioxygenase enzymes. oup.comresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This is a key step that destabilizes the aromatic ring and prepares it for cleavage.

Following dihydroxylation, the degradation pathway typically involves:

Dehydrogenation: The cis-dihydrodiol is rearomatized by a dehydrogenase to form a dichlorocatechol.

Ring Cleavage: The dichlorocatechol is then subject to ring cleavage by another dioxygenase. This can occur via an ortho or meta cleavage pathway, leading to the formation of linear aliphatic acids. oup.comresearchgate.net

Further Metabolism: These aliphatic intermediates are then further metabolized through central metabolic pathways, such as the beta-oxidation pathway, to yield carbon dioxide and water.

The chlorine substituents can be removed either before or after ring cleavage through the action of dehalogenase enzymes. The ability of microorganisms to degrade chlorinated compounds is often dependent on their specific enzymatic machinery. nih.gov Some microbial strains, such as Pseudomonas and Sphingomonas species, are known for their ability to degrade chlorinated aromatic compounds. ethz.ch

Table 2: Key Enzyme Classes Involved in the Biotransformation of Chlorinated Aromatic Compounds

Enzyme ClassFunction in DegradationExample Substrates from AnalogsReference
DioxygenaseIncorporation of O₂ into the aromatic ring, leading to dihydroxylation and ring cleavage.Chlorobenzene, Biphenyls, DDT nih.govoup.comresearchgate.net
DehydrogenaseRearomatization of dihydrodiols to form catechols.Dihydrodiols of chlorinated benzenes ethz.ch
DehalogenaseRemoval of chlorine atoms from the molecule.Chlorinated alkanes and aromatic compounds nih.gov
HydrolaseCleavage of ester or amide bonds, and can be involved in the metabolism of ring cleavage products.Ring cleavage products of DDD oup.com

This table presents general enzyme classes and their functions based on the degradation of analogous compounds, as direct enzymatic data for this compound is not available.

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